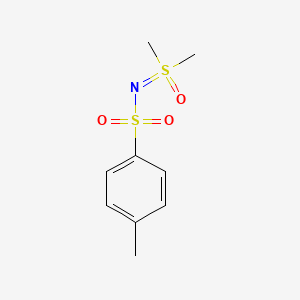

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine

Description

Properties

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c1-8-4-6-9(7-5-8)15(12,13)10-14(2,3)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNAWARRPQUZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944880 | |

| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-45-9 | |

| Record name | N-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22236-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Dimethyl-N-(p-tolylsulphonyl)sulphoximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022236459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22236-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-dimethyl-N-(p-tolylsulphonyl)sulphoximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Reagent in Modern Synthesis

In the landscape of modern organic chemistry and drug development, the demand for reagents that offer unique reactivity, stability, and utility is perennial. S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, often referred to as Corey's reagent precursor, stands out as a cornerstone molecule. While its primary role is the generation of dimethyloxosulfonium methylide for the celebrated Corey-Chaykovsky reaction, its significance extends further into the burgeoning field of medicinal chemistry where the sulfoximine moiety is an increasingly valued pharmacophore.[1][2] This guide provides an in-depth exploration of its fundamental properties, synthesis, and critical applications, tailored for researchers, scientists, and drug development professionals who seek to leverage its full potential.

Core Identity and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is paramount for its effective and safe application in the laboratory. This compound is a stable, crystalline solid, making it significantly easier to handle and store compared to many reactive intermediates.[3][4]

Chemical Structure

The molecule features a hexavalent sulfur atom double-bonded to an oxygen and an N-tosyl group, and single-bonded to two methyl groups. This structure is key to its stability and subsequent reactivity.

Caption: Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties compiled from various authoritative sources.

| Property | Value | Reference(s) |

| CAS Number | 22236-45-9 | [5][6][7][8] |

| Molecular Formula | C₉H₁₃NO₃S₂ | [3][5][8][9] |

| Molecular Weight | 247.33 g/mol | [3][5][8] |

| Appearance | White crystals or crystalline powder | [3][4] |

| Melting Point | 166-172 °C | [4][5][6] |

| Solubility | Soluble in Ethanol (EtOH), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | [5][6] |

| Density | 1.27 g/cm³ | [5] |

| IUPAC Name | N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide | [1] |

Synthesis and Preparation: From Bulk Solvent to Value-Added Reagent

The most common and efficient synthesis of this compound involves the direct imination of dimethyl sulfoxide (DMSO). DMSO, a ubiquitous and inexpensive polar aprotic solvent, serves as the starting material.[10][11][12] The transformation is typically achieved via a metal-catalyzed reaction with a tosyl nitrene precursor.

Conceptual Workflow for Synthesis

The process transforms the sulfoxide group of DMSO into a sulfoximine through the formation of a new sulfur-nitrogen bond. This is an oxidative imination process where the nitrogen atom is delivered from a tosyl-protected source.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Copper-Catalyzed Imination of DMSO

This protocol describes a representative lab-scale synthesis. The choice of a copper catalyst is based on its cost-effectiveness and efficiency in facilitating the nitrene transfer required for imination.[5]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Dimethyl Sulfoxide (DMSO) (10 equivalents).

-

Catalyst Addition: Add a catalytic amount of a copper(I) or copper(II) salt (e.g., Cu(OTf)₂, 1-5 mol%).

-

Reagent Addition: Dissolve p-Toluenesulfonyl azide (1 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane or acetonitrile. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: The dropwise addition is crucial to control the exothermic reaction and the potentially hazardous decomposition of the azide.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir under a nitrogen atmosphere for 2-4 hours, monitoring by TLC for the consumption of the starting azide.

-

Quenching & Workup: After completion, cool the reaction to room temperature and carefully pour it into water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as white crystals.

Reactivity and Mechanistic Insights: The Corey-Chaykovsky Reaction

The primary utility of this compound is as a stable precursor to dimethyloxosulfonium methylide , a key nucleophile in the Johnson-Corey-Chaykovsky reaction.[13][14]

Generation of the Ylide

The acidic protons on the methyl groups of the sulfoximine can be abstracted by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the corresponding sulfur ylide.

Mechanism of Epoxidation

The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from aldehydes and ketones.[15][16] The mechanism proceeds via a two-step sequence:

-

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and generating a betaine intermediate.

-

Intramolecular Ring Closure: The resulting alkoxide oxygen performs an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfoxonium group. This displaces the neutral this compound as an excellent leaving group, forming the three-membered epoxide ring.[14][16]

Caption: Mechanism of Corey-Chaykovsky epoxidation.

Expert Insight: Sulfoxonium vs. Sulfonium Ylides

A key point of expertise lies in understanding the difference between sulfoxonium ylides (derived from this reagent) and sulfonium ylides (e.g., from trimethylsulfonium iodide). Sulfoxonium ylides are generally more stable.[17] This enhanced stability often leads to thermodynamic control. In reactions with α,β-unsaturated ketones, this translates to a preference for 1,4-conjugate addition to yield cyclopropanes, whereas the less stable, more reactive sulfonium ylides typically favor kinetically controlled 1,2-addition to the carbonyl group to form epoxides.[15][16][17] This differential reactivity provides a powerful tool for synthetic chemists to selectively form either epoxides or cyclopropanes.

Applications in Drug Discovery and Development

The sulfoximine functional group has emerged from being a chemical curiosity to a highly valuable pharmacophore in modern drug discovery.[18][19] Its unique stereochemical and electronic properties allow it to serve as a bioisosteric replacement for more common groups like sulfones and sulfonamides.[2][20]

Advantages of the Sulfoximine Moiety:

-

Improved Physicochemical Properties: Can enhance aqueous solubility and metabolic stability compared to analogous sulfones.[2][20]

-

Modulated Target Engagement: The three-dimensional nature and hydrogen bonding capability of the NH-sulfoximine group can lead to new and improved interactions with biological targets.

-

Clinical Relevance: The presence of the sulfoximine moiety in several clinical-stage drug candidates, such as the ATR inhibitor Ceralasertib (AZD6738) and the P-TEFb inhibitor BAY 1143572, validates its importance in pharmaceutical development.[1][18][19]

This compound serves as a critical building block for introducing this valuable functionality into complex molecules, making it a reagent of high interest to medicinal chemists.[1][3]

Safety and Handling

While this compound is a stable solid, standard laboratory safety precautions are required.

-

Hazard Codes: Xi (Irritant).[5]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[6]

-

Safety Precautions:

Conclusion

This compound is far more than a simple precursor. It is a robust, versatile, and highly valuable reagent that bridges fundamental organic synthesis with cutting-edge drug discovery. Its stability and predictable reactivity in generating a key sulfoxonium ylide make it an indispensable tool for the construction of epoxides and cyclopropanes via the Corey-Chaykovsky reaction. Furthermore, its role as a synthon for the increasingly important sulfoximine pharmacophore ensures its continued relevance for scientists and researchers aiming to develop the next generation of therapeutic agents.

References

-

This compound Chemical Properties. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

-

Sulfoximine, S,S-dimethyl-. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

-

This compound, 98%. (n.d.). Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]

-

Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. (n.d.). ADICHEMISTRY. Retrieved January 17, 2026, from [Link]

-

Frings, M., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Zhang, M., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. Retrieved January 17, 2026, from [Link]

-

Dimethyl sulfoxide, DMSO. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Dimethyl sulfoxide. (2021). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98% [cymitquimica.com]

- 4. L00577.14 [thermofisher.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 22236-45-9 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. L00577.06 [thermofisher.com]

- 10. Dimethyl sulfoxide [organic-chemistry.org]

- 11. acs.org [acs.org]

- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 14. adichemistry.com [adichemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine

Abstract

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, often abbreviated as TsN=S(O)Me₂, is a versatile and valuable reagent in modern organic synthesis. As a stable, crystalline solid, it serves primarily as a precursor to a key methylene-transfer ylide used in the formation of epoxides and oxetanes from carbonyl compounds.[1][2] Its unique electronic and structural properties, stemming from the chiral sulfur(VI) center, also make the broader class of sulfoximines attractive motifs in medicinal chemistry, where they are recognized as bioisosteres for sulfones and sulfonamides.[3][4] This guide provides a comprehensive overview of a reliable synthetic protocol for its preparation, detailed characterization methodologies, and insights into the causality behind the experimental choices, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Significance of the Sulfoximine Moiety

Sulfoximines are tetracoordinate, hexavalent sulfur compounds characterized by a sulfur-oxygen double bond, a sulfur-nitrogen double or single bond, and two single bonds to carbon substituents. Their growing importance in drug discovery is significant; the sulfoximine group can enhance polarity and solubility while providing an additional vector for molecular diversification compared to the more common sulfone group.[4][5] this compound is a foundational member of this class, not for its direct biological activity, but as a robust synthetic tool. The N-tosyl group acts as a powerful electron-withdrawing group, increasing the acidity of the adjacent methyl protons and facilitating the formation of a stabilized ylide for synthetic transformations.[6]

Synthesis: Metal-Catalyzed Imination of Dimethyl Sulfoxide

The most common and efficient route to N-sulfonylsulfoximines is the metal-catalyzed imination of the corresponding sulfoxide. This pathway involves the reaction of a sulfoxide with a source of the "N-Ts" (tosylimino) group, typically mediated by a copper catalyst. This method is preferred for its operational simplicity and reliability over older methods that might use harsher reagents.

The overall transformation is the reaction of dimethyl sulfoxide (DMSO) with p-toluenesulfonyl azide (TsN₃) in the presence of a copper catalyst.

Causality Behind Experimental Design:

-

Reactants: Dimethyl sulfoxide (DMSO) is an inexpensive, readily available starting material that also serves as a high-boiling polar aprotic solvent, though other solvents like methanol or acetonitrile can be used.[7] p-Toluenesulfonyl azide is the "nitrene" precursor, which will be transferred to the sulfur atom.

-

Catalyst: Copper catalysts, such as copper(I) iodide or copper(II) sulfate, are highly effective for this transformation. The catalyst facilitates the decomposition of the tosyl azide and coordinates with the sulfoxide, lowering the activation energy for the imination reaction.

-

Temperature: The reaction is typically heated to facilitate the extrusion of dinitrogen (N₂) from the tosyl azide, forming a reactive copper-nitrenoid intermediate. An elevated temperature ensures a reasonable reaction rate.

-

Workup: The product is a stable solid. The workup is designed to remove the copper catalyst and any unreacted starting materials. Recrystallization from a suitable solvent, such as ethanol, is a critical final step to achieve high purity, which is essential for subsequent applications.[8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a representative procedure adapted from established methodologies for the copper-catalyzed imination of sulfoxides.

-

Reaction Setup: To a solution of dimethyl sulfoxide (1.0 eq) in methanol, add p-toluenesulfonyl azide (1.1 eq) and a catalytic amount of copper(I) iodide (approx. 5 mol%).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfoxide is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold methanol to remove residual impurities.

-

Recrystallization: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring NMR and IR spectra.

Characterization and Data Analysis

Thorough characterization is essential to validate the successful synthesis and purity of the final compound.

Physical Properties

A sharp melting point is a primary indicator of purity. The literature value for this compound is consistently reported in a narrow range.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [2] |

| Melting Point | 167-169 °C | [1][9] |

| Molecular Formula | C₉H₁₃NO₃S₂ | [2][9] |

| Molar Mass | 247.33 g/mol | [9] |

| Solubility | Soluble in EtOH, THF, DMSO | [1][9] |

Spectroscopic Analysis

Spectroscopy provides unambiguous structural confirmation by probing the chemical environment of the atoms within the molecule.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[10] The expected spectra are relatively simple and diagnostic.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| p-CH₃ | ~2.4 | Singlet | 3H | Methyl group on the tosyl ring |

| S-(CH₃)₂ | ~3.4 | Singlet | 6H | Two equivalent methyl groups on sulfur |

| Aromatic | ~7.5 | Doublet | 2H | Protons ortho to the methyl group |

| Aromatic | ~7.9 | Doublet | 2H | Protons ortho to the sulfonyl group |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| p-CH₃ | ~21.5 | Methyl carbon on the tosyl ring |

| S-(CH₃)₂ | ~44.0 | Methyl carbons on sulfur |

| Aromatic | ~128.0 | CH carbons ortho to the methyl group |

| Aromatic | ~130.0 | CH carbons ortho to the sulfonyl group |

| Aromatic | ~139.0 | Quaternary carbon attached to the methyl group |

| Aromatic | ~145.0 | Quaternary carbon attached to the sulfonyl group |

Note: Exact chemical shifts can vary slightly depending on the solvent (e.g., CDCl₃ vs. DMSO-d₆) and spectrometer frequency.[8]

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1310-1290 | Strong | Asymmetric SO₂ stretch (tosyl group) |

| ~1240-1220 | Strong | S=O stretch (sulfoximine) |

| ~1160-1140 | Strong | Symmetric SO₂ stretch (tosyl group) |

| ~980-960 | Strong | S=N stretch (sulfoximine) |

X-Ray Crystallography

For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive technique.[11] Analysis of S,S-Dimethyl-N-phenylsulfoximide derivatives reveals a distorted tetrahedral geometry around the sulfur atom.[12] The S=O and S=N bond lengths are consistent with double-bond character, and the N-tosyl group adopts a specific conformation relative to the dimethylsulfoximido moiety. While not a routine analysis for every synthesis, the crystal structure provides the ultimate validation of the compound's constitution.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Hazards: It is listed as irritating to the eyes, respiratory system, and skin.[9]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety glasses.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of this compound via copper-catalyzed imination of DMSO is a robust and accessible procedure for modern chemistry laboratories. This guide provides the necessary framework for its successful preparation and rigorous characterization. The detailed protocols and analytical benchmarks serve as a self-validating system, empowering researchers to confidently synthesize this key reagent for its applications in synthetic and medicinal chemistry.

References

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Bar-Rog, V., et al. (2020). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses Procedure. Retrieved from [Link]

-

Johnson, C. R., & Lavergne, O. (1989). Preparation of free sulfoximines by treatment of N-tosylsulfoximines with sodium anthracenide. The Journal of Organic Chemistry, 54(15), 3687–3688. Retrieved from [Link]

-

Bull, J. A., et al. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(24), 1-6. Retrieved from [Link]

-

Supporting Information for manuscript d3ma00823a1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. (2015). RWTH Publications. Retrieved from [Link]

-

Sulfoximine synthesis by C-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Melchionna, S., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 988. Retrieved from [Link]

-

Sulfoximines: Structures, Properties and Synthetic Applications. (2021). ResearchGate. Request PDF. Retrieved from [Link]

-

Luisi, R., et al. (2017). Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers. Chemical Communications, 53(57), 8038-8041. Retrieved from [Link]

-

Application of Sulfoximines and Cyclic Sulfoximines. (2023). ResearchGate. Retrieved from [Link]

-

X Ray crystallography. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Sulfoximines: Synthesis and Catalytic Applications. (2004). ResearchGate. Request PDF. Retrieved from [Link]

-

Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (n.d.). ChemRxiv. Retrieved from [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate: Synthesis, Crystal Structure and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com. Retrieved from [Link]

-

Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI. Retrieved from [Link]

-

Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. (2019). BIPM. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Sulfoximine, S,S-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). MDPI. Retrieved from [Link]

Sources

- 1. Cas 22236-45-9,this compound | lookchem [lookchem.com]

- 2. This compound, 98% [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. chembk.com [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to the Reaction of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine with Carbonyls: Mechanism, Protocols, and Applications

Abstract

This comprehensive technical guide provides an in-depth exploration of the reaction between S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine and carbonyl compounds, a cornerstone transformation in modern organic synthesis for the formation of epoxides. This document delves into the nuanced mechanistic details, provides field-tested experimental protocols, and discusses the broad applications of this reaction, particularly in the realm of pharmaceutical and natural product synthesis. Designed for researchers, scientists, and drug development professionals, this guide synthesizes foundational principles with practical insights to empower the effective application of this powerful synthetic tool.

Introduction: The Significance of N-Tosylsulfoximine Ylides

The synthesis of epoxides is a fundamental transformation in organic chemistry, as these three-membered rings are versatile intermediates for the construction of complex molecular architectures.[1] Among the myriad methods available, the Johnson-Corey-Chaykovsky reaction stands out for its reliability and stereoselectivity in converting carbonyl compounds into the corresponding epoxides.[1][2] This reaction utilizes sulfur ylides, which are neutral molecules containing a negatively charged carbon adjacent to a positively charged sulfur atom.[3]

While dimethylsulfonium methylide and dimethylsulfoxonium methylide are the classical reagents, the ylide derived from this compound offers unique advantages in terms of stability and handling. The electron-withdrawing N-tosyl group enhances the acidity of the methyl protons, facilitating ylide formation under milder conditions, and modulates the reactivity of the resulting ylide. This guide will focus specifically on the mechanistic pathway and practical application of this N-tosylated reagent.

The Reagent: Structure, Synthesis, and Properties

This compound is a white crystalline solid that is stable at room temperature.[4][5] Its structure features a chiral sulfur center, though it is most commonly used in its racemic form for simple methylene-transfer reactions.

Synthesis: The reagent is typically prepared by the imidation of dimethyl sulfoxide (DMSO). This can be achieved through various methods, including reactions with tosyl azide in the presence of a copper catalyst or via other N-transfer reagents.[6]

Key Properties:

-

Melting Point: 167-169 °C[4]

-

Solubility: Soluble in polar organic solvents such as DMSO, THF, and EtOH.[4]

The presence of the N-tosyl group makes the methyl protons significantly more acidic than those of trimethylsulfoxonium iodide, allowing for deprotonation with common bases like sodium hydride or potassium tert-butoxide to form the reactive ylide.[3][8]

The Core Reaction Mechanism: From Ylide to Epoxide

The reaction of this compound with a carbonyl compound (aldehydes or ketones) proceeds through a well-defined, multi-step mechanism to yield an epoxide.[2][3]

Step 1: Ylide Formation The process is initiated by the deprotonation of the sulfoximine precursor with a strong base (e.g., NaH) in an aprotic solvent like DMSO or THF. This generates the key reactive intermediate: the N-tosylsulfoximine ylide.

Step 2: Nucleophilic Addition to the Carbonyl The negatively charged carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3][8][9] This addition is typically reversible and leads to the formation of a zwitterionic betaine intermediate.[8][9]

Step 3: Intramolecular Ring Closure The negatively charged oxygen of the betaine intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom that is bonded to the positively charged sulfur.[1][3] The sulfoximine moiety is an excellent leaving group, facilitating this irreversible ring-closing step.[2] This concerted displacement results in the formation of the three-membered epoxide ring and the liberation of this compound's corresponding sulfinamide.

The overall mechanism is favored thermodynamically due to the formation of the stable epoxide ring and the departure of a good leaving group.

Caption: Figure 1: Reaction Mechanism of N-Tosylsulfoximine Ylide with a Carbonyl.

Stereoselectivity and Substrate Scope

A key feature of the Johnson-Corey-Chaykovsky reaction is its diastereoselectivity. The reaction generally favors the formation of the trans-epoxide, irrespective of the initial stereochemistry of the reactants.[2] This selectivity is attributed to the reversibility of the initial betaine formation, which allows for equilibration to the more thermodynamically stable anti-betaine intermediate prior to the irreversible ring closure.[10]

Substrate Scope: The reaction is highly versatile and applicable to a wide range of carbonyl compounds.

| Carbonyl Substrate | Reactivity | Notes |

| Aliphatic Aldehydes | High | Generally clean reactions with good yields. |

| Aromatic Aldehydes | High | Excellent substrates, often with high trans-selectivity.[10] |

| Aliphatic Ketones | Moderate | Slower reaction rates compared to aldehydes due to steric hindrance. |

| Aromatic Ketones | Moderate | Reactivity is influenced by electronic effects of substituents. |

| α,β-Unsaturated Carbonyls | Variable | Can undergo either 1,2-addition (epoxidation) or 1,4-conjugate addition (cyclopropanation). Stabilized sulfoxonium ylides tend to favor cyclopropanation.[8] |

Detailed Experimental Protocol

This protocol describes a general procedure for the epoxidation of an aldehyde using this compound.

Materials and Reagents:

-

This compound (1.1 eq.)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)

-

Aldehyde (1.0 eq.)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Workflow:

Caption: Figure 2: Experimental Workflow for Epoxidation.

Procedure:

-

Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (1.1 eq.). Carefully add anhydrous DMSO via syringe and stir the suspension. In a separate flask, dissolve this compound (1.1 eq.) in anhydrous THF. Add the sulfoximine solution dropwise to the NaH/DMSO suspension at room temperature. Stir the resulting mixture for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.

-

Reaction with Carbonyl: Cool the ylide solution to 0 °C using an ice bath. Dissolve the aldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Drug Development and Natural Product Synthesis

The reliability and stereoselectivity of the Johnson-Corey-Chaykovsky reaction make it a valuable tool in the synthesis of complex, biologically active molecules. Epoxides are key precursors to 1,2-diols, amino alcohols, and other functional groups prevalent in pharmaceuticals and natural products.

The use of chiral, non-racemic sulfoximines has enabled the development of asymmetric versions of this reaction, providing enantiomerically enriched epoxides which are critical building blocks for chiral drugs.[10] This methodology has been applied in the total synthesis of numerous complex natural products, demonstrating its power and versatility in modern synthetic chemistry.[1]

Conclusion

The reaction of this compound with carbonyl compounds is a robust and highly effective method for the synthesis of epoxides. Its predictable mechanism, operational simplicity, and broad substrate scope have solidified its place as a fundamental reaction in the synthetic chemist's toolkit. Understanding the nuances of the ylide formation, the mechanistic pathway of nucleophilic attack, and the factors governing its stereoselectivity allows researchers to harness its full potential for the efficient construction of complex molecules, driving innovation in drug discovery and materials science.

References

- Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. PubMed, 2025.

- Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI, 2025.

- Asymmetric transformations from sulfoxonium ylides. Chemical Science (RSC Publishing), 2021.

- Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. University of Bristol.

- Corey-Chaykovsky Reactions. NROChemistry.

- Johnson–Corey–Chaykovsky reaction. Wikipedia.

- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.

- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.

- Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.

- This compound | CAS 22236-45-9. Santa Cruz Biotechnology.

- This compound. ChemBK.

- This compound, 98%. CymitQuimica.

- Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs.

Sources

- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 98% [cymitquimica.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bristol.ac.uk [bristol.ac.uk]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile organic reagent, S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this important sulfoximine.

Introduction: The Significance of this compound

This compound, a crystalline solid with a melting point of 167-169 °C, has carved a niche in organic synthesis, primarily as a methylene-transfer agent. Its utility in the formation of epoxides and 2,2-disubstituted oxetanes from carbonyl compounds underscores its importance in constructing complex molecular architectures. Furthermore, its role as a pharmaceutical intermediate highlights the need for rigorous characterization to ensure quality and consistency in drug discovery and development pipelines. Precise spectroscopic analysis is paramount for confirming the identity and purity of this reagent, thereby ensuring the reliability and reproducibility of synthetic protocols.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a dimethyl sulfoximine core, where the sulfur atom is bonded to two methyl groups, an oxygen atom, and a nitrogen atom. This nitrogen is, in turn, attached to a p-toluenesulfonyl (tosyl) group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to a series of singlets, each representing a unique carbon environment.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to SO₂) |

| ~7.3 | Doublet | 2H | Aromatic protons (meta to SO₂) |

| ~3.3 | Singlet | 6H | S,S-Dimethyl protons (S(O)-CH₃) |

| ~2.4 | Singlet | 3H | p-Tolyl methyl protons (Ar-CH₃) |

The downfield shifts of the aromatic protons are due to the electron-withdrawing nature of the sulfonyl group. The two distinct doublets for the aromatic protons arise from their ortho and meta positions relative to the sulfonyl group, exhibiting characteristic coupling. The singlet at approximately 3.3 ppm with an integration of 6H is a key indicator of the two equivalent methyl groups attached to the sulfoximine sulfur. The singlet at around 2.4 ppm corresponds to the methyl group on the p-toluene ring.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Aromatic C (para to CH₃) |

| ~140 | Aromatic C (ipso to S) |

| ~129 | Aromatic C (meta to SO₂) |

| ~127 | Aromatic C (ortho to SO₂) |

| ~43 | S,S-Dimethyl carbons (S(O)-CH₃) |

| ~21 | p-Tolyl methyl carbon (Ar-CH₃) |

The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbons directly attached to the sulfonyl group and the methyl group are deshielded, appearing at lower field. The S,S-dimethyl carbons resonate at a characteristic upfield position for sp³-hybridized carbons attached to a sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Data Acquisition

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet containing a finely ground mixture of the sample and KBr.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1315-1290 | Strong | Asymmetric SO₂ stretch |

| ~1160-1140 | Strong | Symmetric SO₂ stretch |

| ~1240-1220 | Strong | S=O stretch (sulfoximine) |

| ~970-950 | Strong | S-N stretch |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) |

The strong absorption bands in the 1315-1140 cm⁻¹ region are highly characteristic of the sulfonyl group. The S=O stretching vibration of the sulfoximine moiety is also a prominent feature. The presence of both aliphatic and aromatic C-H stretching vibrations, along with the aromatic C=C stretching bands, further confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Experimental Protocol: MS Data Acquisition

The mass spectrum is typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source.

Mass Spectral Data and Fragmentation Pathway

The expected molecular ion peak ([M+H]⁺) for this compound (C₉H₁₃NO₃S₂) would be observed at an m/z of approximately 248.03.

A plausible fragmentation pathway in positive-ion ESI-MS involves the initial protonation of the molecule. Subsequent fragmentation can occur through several pathways, with common losses including the tosyl group or parts of it.

Caption: Plausible ESI-MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic data presented in this guide provide a robust and reliable fingerprint for the positive identification and quality assessment of this compound. The correlation between the observed NMR chemical shifts, IR absorption bands, and mass spectral fragments with the known molecular structure demonstrates the power of these analytical techniques in modern chemical research and development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental to scientific integrity and the successful application of this versatile reagent.

References

- Johnson, C. R.; Wambsgans, A. J. Org. Chem.1979, 44 (13), 2278–2280.

- Regel, E.; Stetter, H. Chem. Ber.1968, 101 (4), 1373–1379.

The Emergence of a Versatile Pharmacophore: A Technical Guide to the Discovery and History of N-Sulfonylated Sulfoximines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfoximine Moiety as a Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with advantageous physicochemical and pharmacological properties is paramount. Among the functional groups that have seen a dramatic rise in prominence, the sulfoximine moiety stands out.[1][2][3][4] A unique hexavalent sulfur functional group, the sulfoximine is an aza-analogue of the well-known sulfone, where one of the oxygen atoms is replaced by a nitrogen atom. This seemingly subtle change imparts a fascinating three-dimensional geometry and a unique electronic profile, offering a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[1][3] This guide will provide an in-depth technical exploration of a key subclass of these compounds: the N-sulfonylated sulfoximines. We will delve into their historical discovery, the evolution of their synthesis, their key physicochemical and structural properties, and the modern synthetic strategies that have brought them to the forefront of pharmaceutical and agrochemical research.

A Serendipitous Discovery and the Dawn of Sulfoximine Chemistry

The story of sulfoximines begins not with a targeted synthesis, but with a toxicological investigation. In 1950, Bentley, McDermott, and Whitehead, while studying the toxicity of "agene"-treated (nitrogen trichloride) flour, isolated and identified the causative toxic agent as methionine sulfoximine. This discovery marked the first identification of the sulfoximine functional group. Although this initial encounter was with an N-H sulfoximine, it laid the groundwork for the exploration of this new class of sulfur-containing compounds.

The deliberate synthesis of N-sulfonylated sulfoximines followed in the subsequent decades as chemists began to explore the reactivity of the sulfoximine nitrogen. Early methods for the preparation of N-sulfonylated sulfoximines often involved the reaction of sulfoxides with sulfonyl azides. These reactions, typically catalyzed by copper salts, provided a direct route to N-sulfonylated sulfoximines, albeit with the safety concerns associated with the use of azides.

The Evolution of Synthetic Strategies: From Hazardous Reagents to Elegant Catalysis

The synthetic toolkit for accessing N-sulfonylated sulfoximines has evolved significantly from the early methods. The development of safer and more efficient protocols has been a key driver in the adoption of this functional group in drug discovery programs.

Classical Approaches: The Era of Sulfonyl Azides

One of the earliest and most direct methods for the synthesis of N-sulfonylated sulfoximines involved the reaction of sulfoxides with sulfonyl azides, often in the presence of a copper catalyst. This approach, while effective, is hampered by the thermal instability and potential explosive nature of sulfonyl azides, limiting its scalability and broader application.

The general transformation can be represented as follows:

Modern Copper-Catalyzed N-Sulfonylation Workflow.

Another powerful modern technique is the iodine-catalyzed oxidative coupling of NH-sulfoximines with sulfinates. [5]This method proceeds under mild, metal-free conditions, often in environmentally benign solvents like water, using a simple oxidant such as hydrogen peroxide. [5]The green credentials and operational simplicity of this protocol make it highly attractive for sustainable chemical synthesis.

Key Synthetic Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, detailed experimental protocols for both a classical and a modern approach are presented below.

Protocol 1: Classical Copper-Catalyzed Synthesis from a Sulfoxide and a Sulfonyl Azide (Illustrative)

Warning: This protocol involves the use of a sulfonyl azide, which can be explosive. Extreme caution and appropriate safety measures are required.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the sulfoxide (1.0 mmol), anhydrous copper(II) sulfate (0.1 mmol, 10 mol%), and a suitable anhydrous solvent (e.g., 10 mL of toluene).

-

Addition of Sulfonyl Azide: While stirring the mixture, carefully add a solution of the sulfonyl azide (1.1 mmol, 1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (or a suitable elevated temperature) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the copper catalyst. Wash the celite pad with a suitable solvent (e.g., ethyl acetate).

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-sulfonylated sulfoximine.

Protocol 2: Modern Copper-Catalyzed N-Sulfonylation of an NH-Sulfoximine

-

Reaction Setup: In a reaction vial, combine the NH-sulfoximine (0.5 mmol), the aryldiazonium tetrafluoroborate (0.75 mmol, 1.5 equivalents), DABSO (0.6 mmol, 1.2 equivalents), copper(I) iodide (0.05 mmol, 10 mol%), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent, for example, 5 mL of dimethylformamide (DMF).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-sulfonylated sulfoximine.

Physicochemical and Structural Properties: A Unique Profile

N-sulfonylated sulfoximines possess a distinct set of physicochemical properties that make them attractive for drug design.

Table 1: Comparative Physicochemical Properties

| Property | N-H Sulfoximine | N-Sulfonylated Sulfoximine | Rationale for Difference |

| Acidity of N-H | Weakly acidic | Not applicable | The N-H proton is replaced by a sulfonyl group. |

| Basicity of Nitrogen | Weakly basic | Significantly reduced basicity | The strongly electron-withdrawing sulfonyl group delocalizes the lone pair on the nitrogen, making it much less available for protonation. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts only as an H-bond acceptor (via sulfoximine and sulfonyl oxygens) | The N-H proton is absent, removing the H-bond donor capability at the nitrogen. |

| Polarity | Polar | Generally more polar | The addition of the polar sulfonyl group increases the overall polarity of the molecule. |

| Solubility | Generally good aqueous solubility | Aqueous solubility can be modulated by the nature of the sulfonyl group | The increased polarity can enhance solubility, but a large, hydrophobic sulfonyl group may counteract this effect. |

| Lipophilicity (LogP) | Lower LogP (more hydrophilic) | LogP is influenced by the R-group on the sulfonyl moiety | The introduction of a lipophilic aryl or alkyl sulfonyl group will increase the LogP. |

The N-sulfonyl group has a profound impact on the electronic and steric properties of the sulfoximine nitrogen. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the nitrogen atom compared to its N-H counterpart. This can be advantageous in drug design for several reasons, including reducing potential off-target interactions with biological macromolecules that involve protonation.

From a structural perspective, the geometry around the sulfur atom in an N-sulfonylated sulfoximine is tetrahedral. The introduction of the bulky sulfonyl group can influence the conformational preferences of the molecule, providing a tool for chemists to control the three-dimensional shape of a drug candidate. X-ray crystallography studies of N-sulfonylated sulfoximines have confirmed this tetrahedral geometry and have provided valuable data on bond lengths and angles, which are crucial for computational modeling and structure-based drug design.

Conclusion: A Bright Future for N-Sulfonylated Sulfoximines

The journey of N-sulfonylated sulfoximines from a laboratory curiosity to a valuable functional group in modern chemical sciences is a testament to the continuous innovation in synthetic methodology. The development of safe, efficient, and scalable synthetic routes has been the key to unlocking their potential. As our understanding of their unique physicochemical and structural properties deepens, N-sulfonylated sulfoximines are poised to play an increasingly important role in the design of the next generation of pharmaceuticals and agrochemicals. The ability to fine-tune properties such as basicity, polarity, and three-dimensional structure by introducing the N-sulfonyl group provides a powerful strategy for medicinal chemists to address the multifaceted challenges of drug discovery.

References

-

Bentley, H. R.; McDermott, E. E.; Whitehead, J. K. Action of Nitrogen Trichloride on Proteins: a Synthesis of the Toxic Factor from Methionine. Nature1950 , 165 (4201), 735. [Link]

-

Gilchrist, T. L.; Moody, C. J. The chemistry of sulfilimines and sulfoximines. Chemical Reviews1977 , 77 (3), 409-435. [Link]

-

Bull, J. A.; Luisi, R. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules2023 , 28 (3), 1120. [Link]

-

Nie, H.; Xiong, Z.; Hu, M.; Zhang, S.; Qin, C.; Wang, S.; Ji, F.; Jiang, G. Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: Formation of N-Sulfonyl Sulfoximines. The Journal of Organic Chemistry2023 , 88 (4), 2322–2333. [Link]

-

Lücking, U. Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv2021 . [Link]

-

Andresini, M.; Tota, A.; Degennaro, L.; Bull, J. A.; Luisi, R. Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal2021 , 27 (69), 17293-17321. [Link]

-

Zheng, W.; Tan, M.; Yang, L.; Zeng, Q. I2-Catalyzed N-Sulfonylation of Sulfoximines with Sulfinates in Water at Room Temperature. Asian Journal of Organic Chemistry2020 , 9 (5), 751-754. [Link]

-

Bolm, C.; Lücking, U. Sulfoximines in Medicinal Chemistry. In Bioisosteres in Medicinal Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2012; pp 237–253. [Link]

-

Nie, H. et al. Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: Formation of N-Sulfonyl Sulfoximines. The Journal of Organic Chemistry2023 , 88(4), 2322-2333. [Link]

-

Harmata, M. (Editor). (2012). Strategies and Tactics in Organic Synthesis (Vol. 8). Academic Press. [Link]

-

Zoller, T.; Lücking, U. Sulfoximines, a Neglected Functional Group, Re-emerges in Medicinal Chemistry. Angewandte Chemie International Edition2014 , 53(41), 10886-10888. [Link]

-

Gnamm, C.; Lücking, U. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry2017 , 126, 225-245. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: Formation of N-Sulfonyl Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine as a Methylene-Transfer Agent

Abstract

This technical guide provides a comprehensive overview of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, a pivotal reagent in modern organic synthesis. We will delve into its role as a highly effective methylene-transfer agent, focusing on the in-situ generation of its corresponding ylide and its subsequent application in the synthesis of epoxides and cyclopropanes. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile reagent. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the broader implications of its use in complex molecule synthesis.

Introduction: The Advent of a Stabilized Ylide Precursor

In the landscape of carbon-carbon and carbon-heteroatom bond formation, sulfur ylides have carved out an indispensable niche. These zwitterionic species, characterized by a carbanion adjacent to a positively charged sulfur atom, are potent nucleophiles capable of transferring a methylene group (CH₂) to various electrophiles.[1] The Johnson-Corey-Chaykovsky reaction, a cornerstone of this chemistry, provides a powerful method for synthesizing three-membered rings like epoxides, cyclopropanes, and aziridines.[2][3]

While simple sulfonium and sulfoxonium ylides are highly effective, their stability can be a limiting factor. This compound emerges as a superior precursor for a stabilized sulfoxonium ylide. The presence of the electron-withdrawing N-tosyl group enhances the acidity of the methyl protons and imparts greater stability to the resulting ylide. This stability modulates its reactivity, leading to distinct and often more selective outcomes compared to less stabilized counterparts like dimethylsulfoxonium methylide (Corey's ylide).[4][5] Specifically, the ylide derived from this N-tosylsulfoximine exhibits a strong preference for conjugate addition to α,β-unsaturated systems, making it an exceptional reagent for cyclopropanation.[3]

This guide will dissect the preparation, mechanism, and application of this reagent, providing the necessary technical details for its successful implementation in a laboratory setting.

The Reagent: Physicochemical Profile and Ylide Generation

Physicochemical Properties

A thorough understanding of the reagent's physical and chemical properties is paramount for its safe and effective use.

| Property | Value | Reference(s) |

| CAS Number | 22236-45-9 | [6][7] |

| Molecular Formula | C₉H₁₃NO₃S₂ | [6][7] |

| Molecular Weight | 247.33 g/mol | [6][7] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 167-169 °C | [6][8] |

| Solubility | Soluble in DMSO, THF, EtOH | [6] |

Generation of the Active Ylide: A Prerequisite for Reactivity

The methylene-transfer capability of this compound is unlocked upon its conversion to the corresponding ylide. This is achieved through deprotonation of one of the S-methyl groups using a strong base.[9] The resulting carbanion is stabilized by the adjacent positively charged sulfoxonium center.

The ylide is typically generated in situ (in the reaction mixture) immediately prior to the addition of the electrophilic substrate. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is commonly employed for this purpose.[9][10]

Caption: Workflow for the generation of the active ylide.

The Core Mechanism: A Tale of Two Pathways

The reactivity of the N-tosylsulfoxonium ylide is dictated by the nature of the electrophilic substrate. Its interaction with simple carbonyls versus conjugated systems follows distinct mechanistic pathways, leading to different cyclic products.

Epoxidation of Aldehydes and Ketones

When reacted with aldehydes or ketones, the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial addition forms a zwitterionic betaine intermediate. This intermediate then undergoes a rapid intramolecular SN2-type cyclization. The negatively charged oxygen attacks the carbon bearing the sulfoxonium group, which serves as an excellent leaving group, to form the three-membered epoxide ring.[3][11]

Caption: Mechanism of epoxide formation.

This pathway provides a valuable alternative to traditional olefin epoxidation methods, allowing for the direct conversion of carbonyl functionalities into oxiranes.[3]

Cyclopropanation of α,β-Unsaturated Carbonyls

The stabilized nature of the N-tosylsulfoxonium ylide predisposes it to 1,4-conjugate addition (Michael addition) when reacting with α,β-unsaturated carbonyl compounds (enones).[3] The "softer" nature of the ylide's carbanion favors attack at the soft electrophilic β-carbon of the enone.[3] This addition generates a stabilized enolate intermediate. Subsequent intramolecular cyclization, where the enolate attacks the carbon attached to the sulfoxonium leaving group, results in the formation of a cyclopropane ring.[11]

Caption: Mechanism of cyclopropanation.

This high selectivity for 1,4-addition is a key advantage of using a stabilized ylide derived from this compound, as less stable ylides often yield a mixture of epoxide and cyclopropane products.[5]

Field-Proven Methodologies and Applications

The theoretical principles outlined above translate into robust and reliable synthetic protocols. The cyclopropane and epoxide motifs are prevalent in a vast array of biologically active molecules, including natural products and pharmaceuticals, making these reactions highly relevant to drug development.[10][12]

Experimental Protocol: Epoxidation of 4-tert-Butylcyclohexanone

This protocol details the synthesis of an epoxide from a ketone substrate.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

4-tert-Butylcyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant.

-

Add anhydrous DMSO via syringe to the flask.

-

Add this compound (1.1 equivalents) portion-wise to the stirred suspension.

-

Heat the mixture to ~70 °C for 1 hour or until hydrogen gas evolution ceases, indicating complete formation of the ylide. The solution will typically become clear.

-

Reaction: Cool the ylide solution to room temperature.

-

Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting ketone.

-

Workup and Purification: Carefully quench the reaction by slowly adding it to a flask containing ice and water.

-

Extract the aqueous mixture with diethyl ether (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure epoxide.

Experimental Protocol: Cyclopropanation of Chalcone

This protocol outlines the formation of a cyclopropyl ketone from an enone.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Chalcone (1,3-Diphenyl-2-propen-1-one)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation: Prepare the N-tosylsulfoxonium ylide solution in DMSO as described in steps 1-4 of the epoxidation protocol.

-

Reaction: Cool the ylide solution to room temperature.

-

Dissolve chalcone (1.0 equivalent) in anhydrous DMSO and add it dropwise to the stirred ylide solution.

-

Stir the reaction at room temperature overnight. Monitor reaction progress by TLC.

-

Workup and Purification: Pour the reaction mixture into ice-water, which should precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude solid from ethanol or purify by flash column chromatography to obtain the pure 1-benzoyl-2-phenylcyclopropane.

| Substrate Type | Example Substrate | Product Type | Typical Yield |

| Ketone | Cyclohexanone | Epoxide | >85% |

| Aldehyde | Benzaldehyde | Epoxide | >90% |

| Enone | Chalcone | Cyclopropane | >90% |

| α,β-Unsaturated Ester | Ethyl cinnamate | Cyclopropane | >80% |

Significance in Drug Development

The sulfoximine functional group itself is of growing interest in medicinal chemistry due to its unique properties as a bioisostere for sulfone and sulfonamide groups, offering improved physicochemical properties and metabolic stability.[13][14][15] Several sulfoximine-containing compounds have entered clinical trials.[13] Therefore, expertise in handling reagents like this compound is increasingly valuable. The products of its methylene-transfer reactions—epoxides and cyclopropanes—are critical building blocks in drug synthesis, prized for their ability to introduce conformational rigidity and unique three-dimensional structures.[12][16]

Safety and Handling: A Prerequisite for Success

As a Senior Application Scientist, I must emphasize that scientific integrity begins with safety.

-

Reagent Handling: this compound is an irritant to the eyes, respiratory system, and skin.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Base Handling: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and all glassware must be thoroughly dried.[18]

-

Storage: The sulfoximine reagent is sensitive to moisture.[8] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][17]

Conclusion

This compound is more than just a reagent; it is a strategic tool for the precise and selective introduction of a methylene group. Its derived ylide offers a unique reactivity profile, enabling the highly efficient synthesis of epoxides from simple carbonyls and, most notably, the clean cyclopropanation of α,β-unsaturated systems via a conjugate addition pathway. The reliability of these transformations, coupled with the increasing importance of both sulfoximines and three-membered rings in drug discovery, cements its status as an essential component of the modern synthetic chemist's toolbox.

References

-

This compound. ChemBK. [Link]

-

Sulfoximine 33 a application for stereoselective cyclopropanation. ResearchGate. [Link]

-

Johnson–Corey–Chaykovsky reaction. Grokipedia. [Link]

-

Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-

Sulfoximine, S,S-dimethyl-. PubChem, National Institutes of Health. [Link]

-

Asymmetric transformations from sulfoxonium ylides. PubMed Central, National Institutes of Health. [Link]

-

Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. [Link]

-

Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin. PubMed Central, National Institutes of Health. [Link]

-

Preparation of Ylides. Chemistry LibreTexts. [Link]

-

Cyclopropanation. Wikipedia. [Link]

-

A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]

-

Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed, National Institutes of Health. [Link]

-

Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide. ResearchGate. [Link]

-

SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). Sam Houston State University. [Link]

-

Corey-Chaykovsky Reactions. YouTube. [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]

-

Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

- Process for preparing epoxides from carbonyl compounds using sulphonium or sulphoxonium ylides and intermediates useful therein.

-

Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

-

Mechanism of Methyl Transfer Reaction between CH3Co(dmgBF2)2py and PPh3Ni(Triphos). MDPI. [Link]

-

Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. [Link]

-

Sulfur Ylide Chemistry. Baran Lab, Scripps Research. [Link]

-

The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Science of Synthesis. [Link]

-

Drug transport from thin applications of topical dosage forms: development of methodology. PubMed, National Institutes of Health. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Role of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine in the Corey-Chaykovsky Reaction: A Methylene-Transfer Reagent for Modern Synthesis

An In-Depth Technical Guide

Abstract

The Corey-Chaykovsky reaction stands as a pivotal transformation in organic chemistry, enabling the synthesis of essential three-membered rings such as epoxides, cyclopropanes, and aziridines.[1] The choice of the sulfur ylide reagent is critical, dictating the reaction's pathway, selectivity, and substrate scope. This technical guide provides an in-depth analysis of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, a specialized sulfoxonium salt, and its role as a precursor to a highly stabilized methylene-transfer ylide. We will explore its unique structural features, the mechanistic nuances it introduces to the Corey-Chaykovsky reaction, its advantages over classical ylides, and detailed protocols for its application in synthesizing epoxides and cyclopropanes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies.

The Corey-Chaykovsky Reaction: A Foundational Overview

First developed by E. J. Corey and Michael Chaykovsky, this reaction involves the addition of a sulfur ylide to an electrophile—typically a ketone, aldehyde, imine, or enone—to produce a corresponding three-membered ring.[2][3] The reaction's versatility and operation under mild conditions have cemented its importance in the synthesis of complex molecules and natural products.

The Critical Dichotomy: Sulfonium vs. Sulfoxonium Ylides